Product packaging for 2-Bromo-6-methoxybenzothiazole(Cat. No.:CAS No. 2941-58-4)

2-Bromo-6-methoxybenzothiazole

Cat. No.: B1280375
CAS No.: 2941-58-4
M. Wt: 244.11 g/mol
InChI Key: YNONWDJSSPJFBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Classical Approaches: Sandmeyer Reaction

The Sandmeyer reaction stands as a cornerstone for the synthesis of 2-Bromo-6-methoxybenzothiazole. nih.govresearchgate.net This method involves the diazotization of an amino group on the benzothiazole (B30560) ring, followed by its replacement with a bromine atom, typically using a copper(I) bromide catalyst. nih.gov

A common and direct route to this compound is through the Sandmeyer reaction of 2-Amino-6-methoxybenzothiazole (B104352). ucl.ac.ukwhsysbio.netchemicalbook.com This reaction is typically carried out by treating the starting amine with a diazotizing agent, such as isoamyl nitrite (B80452) or tert-butyl nitrite, in the presence of copper(II) bromide (CuBr₂). whsysbio.netantpedia.comevitachem.com The reaction transforms the amino group into a diazonium salt, which is then substituted by the bromide from the copper salt. ucl.ac.uk

One documented procedure involves dissolving 2-Amino-6-methoxybenzothiazole in acetonitrile (B52724), followed by the slow addition of tert-butyl nitrite and portion-wise addition of CuBr₂. whsysbio.netchemicalbook.com Another approach describes heating a mixture of 2-Amino-6-methoxybenzothiazole with isoamyl nitrite and CuBr₂ to yield the desired product. antpedia.comevitachem.comsanhua-chem.com

Reaction Scheme: Starting Material: 2-Amino-6-methoxybenzothiazole Reagents: Isoamyl nitrite or tert-butyl nitrite, Copper(II) bromide (CuBr₂) Product: this compound

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and reaction time. ucl.ac.ukchemicalbook.com

For instance, one synthetic protocol specifies dissolving 6-Methoxybenzo[d]thiazol-2-amine in acetonitrile (CH₃CN) and monitoring the reaction by HPLC over 3 hours. whsysbio.netchemicalbook.com Another study explored microwave-assisted Sandmeyer reactions to potentially improve yields and reduce reaction times. byu.edu The use of acetonitrile as a solvent is common, and the reaction temperature can be controlled to influence the reaction rate and minimize side products. whsysbio.netbyu.edu

Polyethylene (B3416737) glycol (PEG) has been investigated as a co-solvent to improve the solubility of reagents and facilitate the Sandmeyer reaction. tandfonline.com In the synthesis of similar 2-halobenzothiazoles, the addition of PEG to an acetonitrile solution of the amine and cupric chloride resulted in complete dissolution of the copper salt, which was otherwise incompletely soluble. tandfonline.com A mixture of acetonitrile and PEG (20:1) was found to give the best results for the synthesis of 2-chloro-6-methoxybenzothiazole. tandfonline.com These conditions also proved effective for the synthesis of this compound, yielding the product from 2-Amino-6-methoxybenzothiazole when CuBr₂ was used. tandfonline.com

Conventional methods for the synthesis of benzothiazole derivatives often involve the condensation of 2-aminothiophenol (B119425) with various carbonyl compounds. ijbpas.comresearchgate.net While effective, these methods may require harsh conditions or produce significant waste. The Sandmeyer reaction offers a distinct pathway, starting from the readily available 2-aminobenzothiazole (B30445) core. researchgate.net Green chemistry approaches, which will be discussed later, aim to improve upon the environmental footprint of these traditional syntheses by using safer solvents, reusable catalysts, and more energy-efficient techniques like microwave irradiation. ijbpas.comairo.co.in

The yield and purity of this compound can vary significantly depending on the specific reaction conditions and purification methods employed. One reported synthesis yielded 12% of the final product after purification by column chromatography. whsysbio.netchemicalbook.com In this process, after the reaction, the mixture was filtered through celite, and the organic layer was washed, dried, and concentrated. The residue was then purified using silica (B1680970) gel chromatography. whsysbio.netchemicalbook.com Another study reported a 79.3% yield of this compound after purification by sublimation. tandfonline.com The purity of the final product is often confirmed by analytical techniques such as melting point determination and spectroscopic analysis. tandfonline.com

Table 1: Reported Yields for the Synthesis of this compound

Starting Material Reagents Solvent Purification Method Yield Reference
2-Amino-6-methoxybenzothiazole t-Butylnitrite, CuBr₂ Acetonitrile Silica Gel Chromatography 12% whsysbio.netchemicalbook.com

Alternative Synthetic Routes and Green Chemistry Approaches for Benzothiazole Derivatives

While the Sandmeyer reaction is a primary method for synthesizing this compound, the broader field of benzothiazole synthesis has seen significant advancements, particularly in the realm of green chemistry. ijbpas.comairo.co.inmdpi.com These alternative routes focus on creating benzothiazole derivatives through more environmentally friendly and efficient processes.

Green chemistry principles are increasingly being applied to the synthesis of benzothiazole derivatives to reduce the use of hazardous materials and minimize environmental impact. ijbpas.comairo.co.in These approaches include the use of renewable resources, non-toxic solvents like water and ethanol, and energy-efficient methods such as microwave-assisted synthesis. ijbpas.comairo.co.in

For the general synthesis of benzothiazole derivatives, several green approaches have been developed:

Catalyst-free condensation: Some methods involve the condensation of 2-aminothiophenol with aldehydes or other precursors without the need for a catalyst, often in green solvents like water or under solvent-free conditions. mdpi.com

Use of green catalysts: Various environmentally benign catalysts have been employed, including commercial laccases, SnP₂O₇, and p-Toluenesulfonic acid in water. ijbpas.commdpi.com These catalysts are often reusable, adding to the sustainability of the process. mdpi.com

Microwave-assisted synthesis: Microwave irradiation has been shown to accelerate reaction rates and improve yields for the synthesis of 2-substituted benzothiazoles, often in green solvents like glycerol. ijbpas.com

Use of deep eutectic solvents (DES): DES are being explored as green reaction media for the synthesis of benzothiazole derivatives, offering advantages such as low toxicity, low cost, and reusability. bohrium.com

While these green methods are reported for the synthesis of the broader class of benzothiazole derivatives, their specific application to the synthesis of this compound is an area for further investigation. The development of a direct, green synthesis for this specific compound would be a significant advancement.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrNOS B1280375 2-Bromo-6-methoxybenzothiazole CAS No. 2941-58-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6-methoxy-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNOS/c1-11-5-2-3-6-7(4-5)12-8(9)10-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNONWDJSSPJFBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00459135
Record name 2-Bromo-6-methoxybenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2941-58-4
Record name 2-Bromo-6-methoxybenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-6-methoxy-1,3-benzothiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 2 Bromo 6 Methoxybenzothiazole

Alternative Synthetic Routes and Green Chemistry Approaches for Benzothiazole (B30560) Derivatives

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions. In the context of 2-Bromo-6-methoxybenzothiazole synthesis, microwave heating can significantly reduce reaction times and potentially increase yields compared to conventional heating methods. byu.edumdpi.com The conversion of 2-amino-6-methoxybenzothiazole (B104352) to this compound via a Sandmeyer reaction has been explored under microwave conditions. byu.edu This approach utilizes the efficient energy transfer of microwaves to rapidly heat the reaction mixture, which typically consists of the amine precursor, a copper(II) bromide catalyst, and a nitrite (B80452) source in a suitable solvent like acetonitrile (B52724). byu.edu

Researchers have investigated the optimization of these microwave-assisted reactions by varying reagents and conditions to improve the efficiency of the synthesis. byu.edu

Table 1: Optimization of Microwave-Assisted Sandmeyer Reaction for Benzothiazoles

This table is based on exploratory studies for the conversion of 2-aminobenzothiazoles, using 2-amino-6-methoxybenzothiazole as a model system. byu.edu

EntryCopper SourceNitrite SourceTemperature (°C)Time (min)
1CuBr₂t-Butyl nitrite8010
2CuBr₂t-Butyl nitrite10010
3CuBr₂iso-Amyl nitrite10010
4CuBr₂Sodium nitrite10010

Data sourced from research on the synthesis of pyrazolo[1,5-a]pyrimidines, which involved this key synthetic step. byu.edu

Ultrasound-Assisted Synthesis

Ultrasound irradiation is another green chemistry technique that enhances reaction rates and yields through acoustic cavitation. researchgate.netnih.gov In the synthesis of this compound, ultrasonication has been applied during the reaction of 2-amino-6-methoxybenzothiazole with a copper(I) bromide/isoamyl nitrite system in a acetonitrile-polyethylene glycol (PEG) mixture. tandfonline.com The procedure involves the dropwise addition of the substrate solution, followed by ultrasonication and stirring. tandfonline.com This application of sonic energy can lead to improved mass transfer and particle size reduction of reagents, contributing to a more efficient reaction. researchgate.net While the primary energy input may still be thermal, the addition of ultrasound serves to accelerate the process. tandfonline.com

Phase Transfer Catalysis

Phase Transfer Catalysis (PTC) is a valuable methodology for facilitating reactions between reagents located in different immiscible phases, such as an aqueous phase and an organic phase. wiley-vch.demdpi.com This is achieved by a phase-transfer agent, typically a quaternary ammonium (B1175870) salt, which transports a reactant from one phase into the other where the reaction can occur. wiley-vch.de

In the synthesis of this compound from its amino precursor, polyethylene (B3416737) glycol (PEG) has been used as a co-solvent. tandfonline.com PEG can also function as a phase transfer catalyst, potentially improving the solubility and reactivity of the species involved. tandfonline.com

The importance of PTC in the chemistry of related benzothiazoles is highlighted in the synthesis of 2-cyano-6-methoxybenzothiazole (B49272) from 2-iodo-6-methoxybenzothiazole. For this cyanation reaction, the presence of a phase-transfer catalyst like myristyl trimethyl bromide (MTMAB) was found to be essential for achieving a high yield (90%). chemicalbook.com This demonstrates the critical role PTC can play in nucleophilic substitution reactions on the benzothiazole core.

Solvent-Free Reactions

Solvent-free, or "neat," reactions are a cornerstone of green chemistry, as they reduce waste and eliminate the hazards associated with organic solvents. For the synthesis of the broader class of 2-aryl-substituted benzothiazoles, an efficient method involves the condensation of 2-aminothiophenol (B119425) with various aldehydes under melt reaction conditions without any solvent or catalyst. researchgate.net The reactants are simply ground together in a mortar and heated, leading to high yields and short reaction times. researchgate.net Another approach utilizes elemental sulfur as a traceless oxidizing agent in a solvent-free and catalyst-free synthesis of benzazoles from alkylamines and ortho-substituted anilines. organic-chemistry.org These methodologies, while not specifically detailed for the bromo-substituted target compound, represent an environmentally benign pathway applicable to the benzothiazole family. researchgate.netorganic-chemistry.org

Catalyst Systems in Benzothiazole Synthesis

The choice of catalyst is pivotal in the synthesis of benzothiazoles, influencing reaction efficiency, selectivity, and conditions.

For the direct synthesis of this compound from 2-amino-6-methoxybenzothiazole, the most commonly cited catalyst is a copper salt, typically Copper(I) bromide (CuBr) or Copper(II) bromide (CuBr₂), used in a Sandmeyer-type reaction. chemicalbook.comwhsysbio.netbyu.edutandfonline.com

A wide array of other catalyst systems has been developed for the general synthesis of the benzothiazole scaffold, reflecting the importance of this heterocyclic core in various fields. These systems offer alternatives that can be milder, more efficient, or metal-free.

Table 2: Selected Catalyst Systems for Benzothiazole Synthesis

Catalyst SystemReactantsKey Features
Copper(I) bromide (CuBr) chemicalbook.comwhsysbio.net2-Amino-6-methoxybenzothiazole, t-Butyl nitriteDirect synthesis of this compound.
Fe₃O₄@SiO₂@[PrMIM]PMoV nanomaterchem.comAromatic aldehydes, 2-iodoaniline, SulfurRecyclable magnetic nanoparticle-supported ionic liquid; eco-friendly. nanomaterchem.com
Iodine (I₂) organic-chemistry.org2-Aminobenzenethiol, Aldehydes or AcetophenonesMetal-free conditions, simple and practical. organic-chemistry.org
Tetrabromomethane (CBr₄) rsc.orgThioamidesMetal-free; CBr₄ acts as a halogen bond donor catalyst. rsc.org
H₂O₂/HCl mdpi.com2-Aminothiophenol, AldehydesAcid-catalyzed system, short reaction times at room temperature. mdpi.com
None (DMSO as oxidant) nih.govAromatic amines, Aliphatic amines, SulfurCatalyst- and additive-free; DMSO serves as the oxidant. nih.gov
Visible Light / Disulfide organic-chemistry.org2-Aminothiophenol, AldehydesMetal-free photosensitized oxidation using molecular oxygen. organic-chemistry.org

Reactivity and Derivatization Strategies of 2 Bromo 6 Methoxybenzothiazole

Nucleophilic Aromatic Substitution Reactions

The bromine atom at the C2 position of the benzothiazole (B30560) ring is susceptible to nucleophilic attack, making nucleophilic aromatic substitution a primary pathway for its derivatization. nih.govresearchgate.net This reactivity is foundational for introducing a variety of functional groups onto the heterocyclic core. The addition-elimination mechanism (SNAr) is the typical pathway, where a nucleophile attacks the carbon bearing the bromine, forming a transient, negatively charged Meisenheimer-type intermediate. mdpi.com The subsequent departure of the bromide ion restores the aromaticity of the ring system. mdpi.com

Cyanation to 2-Cyano-6-methoxybenzothiazole (B49272)

A significant application of 2-bromo-6-methoxybenzothiazole is its conversion to 2-cyano-6-methoxybenzothiazole. This nitrile derivative is a crucial intermediate in the synthesis of firefly luciferin, a compound widely used in biotechnology for bioluminescence-based assays. researchgate.netresearchgate.net The cyanation reaction involves the displacement of the bromide with a cyanide nucleophile and can be achieved through various methods, distinguished by the cyanide source, catalyst, and reaction medium.

The choice of cyanide source is critical, influencing reaction efficiency, safety, and environmental impact.

Sodium Cyanide (NaCN) and Potassium Cyanide (KCN): These alkali metal cyanides are traditional and potent nucleophiles for cyanation reactions. researchgate.net In one study, heating this compound with NaCN in dimethyl sulfoxide (B87167) (DMSO) at 110°C afforded 2-cyano-6-methoxybenzothiazole in a 70% yield. rug.nl It was noted that under these conditions, NaCN performed better than KCN. rug.nl However, the high toxicity and challenging handling of NaCN and KCN are significant drawbacks, prompting the search for safer alternatives. researchgate.net Another attempt using NaCN in hot DMSO resulted in a much lower yield of only 5%.

Potassium Ferrocyanide (K₄[Fe(CN)₆]): As a less toxic and more stable alternative, potassium ferrocyanide has emerged as a preferred cyanide source in modern synthetic protocols. researchgate.netnih.govderpharmachemica.com Due to its strong C-N bond, it offers a slow-release of cyanide ions, which can prevent catalyst deactivation. derpharmachemica.com It is typically used in conjunction with a catalytic system to achieve efficient cyanation. researchgate.netCurrent time information in Bangalore, IN.

To facilitate the cyanation, particularly with less reactive cyanide sources like K₄[Fe(CN)₆], transition metal catalysts are employed. A notable system involves copper(I) iodide (CuI) as the catalyst and N,N,N′,N′-tetramethylethylenediamine (TMEDA) as a ligand. researchgate.netderpharmachemica.comCurrent time information in Bangalore, IN. This catalytic system has been successfully applied to the cyanation of the analogous 2-iodo-6-methoxybenzothiazole. researchgate.netCurrent time information in Bangalore, IN. In this process, the CuI/TMEDA complex actively facilitates the displacement of the halide with the cyanide group from K₄[Fe(CN)₆]. researchgate.netderpharmachemica.com The reaction is typically carried out at elevated temperatures, for instance at 160°C in acetonitrile (B52724), to achieve high yields. researchgate.netCurrent time information in Bangalore, IN.

The reaction environment significantly affects the outcome of the cyanation reaction.

Solvent: Polar aprotic solvents are generally preferred. Dimethyl sulfoxide (DMSO) has been effectively used for reactions involving NaCN and KCN. rug.nlnih.gov For the CuI/TMEDA catalyzed cyanation with K₄[Fe(CN)₆], acetonitrile is a suitable solvent. researchgate.netCurrent time information in Bangalore, IN.

Phase Transfer Agents: In biphasic or heterogeneous reaction mixtures, phase transfer catalysts are essential. In the Cu-catalyzed cyanation using K₄[Fe(CN)₆], the presence of a phase-transfer agent like myristyltrimethylammonium bromide (MTMAB) was found to be crucial for a successful reaction, enabling the transport of the cyanide anion to the organic phase. researchgate.netCurrent time information in Bangalore, IN.

Cyanide SourceCatalyst/LigandSolventPhase Transfer AgentYieldReference
NaCNNoneDMSONone70% rug.nl
K₄[Fe(CN)₆]CuI/TMEDAAcetonitrileMTMAB90% (on iodo-analog) researchgate.netCurrent time information in Bangalore, IN.
NaCNNoneDMSONone5%
Catalytic Systems for Cyanation (e.g., CuI/TMEDA)

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for Benzothiazole Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound serves as a viable substrate for these transformations. The C-Br bond at the electron-deficient C2 position is reactive towards oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. mdpi.comsigmaaldrich.com

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron compound (like a boronic acid or ester) to form a C-C bond. While specific examples for this compound are not prevalent in the searched literature, the reactivity of analogous compounds is well-documented. For instance, 2-bromobenzothiazole (B1268465) and its 5-chloro derivative readily undergo Suzuki coupling with arylboronic acids. researchgate.netnih.gov The structural isomer, 2-bromo-5-methoxybenzothiazole, also participates in Suzuki-Miyaura coupling, suggesting that the title compound would react similarly to produce 2-aryl-6-methoxybenzothiazoles.

Sonogashira Coupling: The Sonogashira reaction couples an aryl halide with a terminal alkyne, creating a C(sp²)-C(sp) bond. wikipedia.org This reaction typically uses a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org Given the general reliability of the Sonogashira coupling for a wide range of aryl bromides, it is a highly plausible strategy for synthesizing 2-alkynyl-6-methoxybenzothiazole derivatives from this compound. nih.govmdpi.com

Heck Reaction: The Heck reaction forms a C-C bond by coupling the aryl halide with an alkene. nih.gov The feasibility of this reaction on a very similar substrate has been demonstrated in an industrial process for the drug Naproxen, which involves the Heck reaction of 2-bromo-6-methoxy-naphthalene with ethylene. rug.nl This precedent strongly supports the potential for this compound to undergo Heck reactions to yield 2-alkenyl-6-methoxybenzothiazole derivatives.

Formation of Schiff Bases and Related Compounds

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond. They are typically formed through the condensation of a primary amine with an aldehyde or ketone. mdpi.com Direct formation of a Schiff base from this compound is not feasible as it lacks the required primary amine functionality.

However, Schiff bases are readily synthesized from the corresponding 2-amino-6-methoxybenzothiazole (B104352). mdpi.com This amine is, in fact, the direct precursor to this compound via the Sandmeyer reaction. chemicalbook.com Therefore, the synthesis of Schiff bases related to the title compound involves a synthetic pathway starting from 2-amino-6-methoxybenzothiazole. The general procedure involves reacting 2-amino-6-methoxybenzothiazole with a suitable aromatic or aliphatic aldehyde, often in an alcohol solvent with a catalytic amount of acid. mdpi.comescholarship.org

For example, a variety of Schiff bases have been prepared by condensing 2-amino-6-methoxybenzothiazole with different substituted benzaldehydes. nih.govescholarship.org This versatility allows for the creation of a large library of derivatives with diverse electronic and steric properties, which are often explored for their biological activities. nih.govalayen.edu.iq

Amine PrecursorAldehyde ReactantResulting Schiff Base Structure (Illustrative)Reference
2-Amino-6-methoxybenzothiazole2-Nitrobenzaldehyde(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-1-(2-nitrophenyl)methanimine escholarship.org
2-Amino-6-methoxybenzothiazole2-Chlorobenzaldehyde(E)-1-(2-chlorophenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)methanimine escholarship.org
2-Amino-6-methoxybenzothiazole2,4-Dihydroxybenzaldehyde(E)-4-(((6-methoxybenzo[d]thiazol-2-yl)imino)methyl)benzene-1,3-diol escholarship.org
2-Amino-6-methoxybenzothiazolep-Hydroxybenzaldehyde4-(((6-methoxybenzo[d]thiazol-2-yl)imino)methyl)phenol ekb.eg

Derivatization to Phosphonate (B1237965) Derivatives

The introduction of a phosphonate group onto the benzothiazole core at the C2 position can be achieved through modern cross-coupling methodologies. While classical methods like the Michaelis-Arbuzov reaction typically require more reactive alkyl halides, the functionalization of aryl bromides such as this compound relies on transition-metal catalysis or radical-based approaches.

Manganese-Catalyzed C-H/C-X Coupling:

A prominent strategy for the synthesis of C2-phosphonylated benzothiazoles involves a manganese(III) acetate-promoted cross-coupling reaction. sciencepublishinggroup.com This method utilizes organophosphorus compounds, including phosphonate diesters, and is noted for its excellent functional group tolerance and high yields under ball-milling conditions. sciencepublishinggroup.com This technique represents a direct pathway to convert the C-Br bond to a C-P bond, affording dialkyl (6-methoxybenzo[d]thiazol-2-yl)phosphonates. The reaction proceeds by coupling the benzothiazole derivative with a dialkyl phosphonate, such as diethyl phosphonate or dimethyl phosphonate.

Metal-Free Radical Phosphonylation:

Alternative metal-free methods have also been developed for the C2-phosphonation of benzothiazoles. researchgate.net One such approach employs tert-butyl hydroperoxide (TBHP) to trigger a radical reaction between the benzothiazole substrate and a dialkyl H-phosphonate. researchgate.net This strategy avoids the use of transition metals, offering a milder and potentially more cost-effective route to the desired phosphonate derivatives. researchgate.net

The table below illustrates the types of phosphonate derivatives that can be synthesized from this compound using these advanced catalytic methods.

ReactantProduct NameGeneral StructureMethodology
Dimethyl PhosphiteDimethyl (6-methoxybenzo[d]thiazol-2-yl)phosphonateDimethyl (6-methoxybenzo[d]thiazol-2-yl)phosphonate structureManganese-Catalyzed Coupling or Metal-Free Radical Phosphonylation
Diethyl PhosphiteDiethyl (6-methoxybenzo[d]thiazol-2-yl)phosphonateDiethyl (6-methoxybenzo[d]thiazol-2-yl)phosphonate structureManganese-Catalyzed Coupling or Metal-Free Radical Phosphonylation
Diphenyl PhosphiteDiphenyl (6-methoxybenzo[d]thiazol-2-yl)phosphonateDiphenyl (6-methoxybenzo[d]thiazol-2-yl)phosphonate structureManganese-Catalyzed Coupling or Metal-Free Radical Phosphonylation

It is important to note that many synthetic routes to benzothiazole phosphonates, particularly α-aminophosphonates, utilize 2-amino-6-methoxybenzothiazole as the starting material in a Kabachnik-Fields reaction. sciencepublishinggroup.com Therefore, a viable, albeit indirect, derivatization strategy involves the initial conversion of this compound to its 2-amino analogue via methods like Buchwald-Hartwig amination, followed by the three-component Kabachnik-Fields reaction. sciencepublishinggroup.com

Synthesis of Fused Heterocyclic Systems (e.g., Pyrimidobenzothiazoles)

The synthesis of fused ring systems, such as pyrimido[2,1-b]benzothiazoles, from this compound is a multi-step process that leverages the reactivity of the C2-bromo substituent. The predominant strategy involves replacing the bromine atom with a nitrogen nucleophile, which then serves as a handle for the subsequent annulation (ring-forming) reaction to build the pyrimidine (B1678525) ring.

Two-Step Strategy: Amination and Cyclocondensation

A robust and widely applied derivatization strategy is the initial conversion of this compound into 2-amino-6-methoxybenzothiazole. This can be achieved using palladium-catalyzed amination reactions. The resulting 2-amino derivative is a versatile precursor for a variety of fused heterocycles. researchgate.net

Once 2-amino-6-methoxybenzothiazole is obtained, the pyrimido[2,1-b]benzothiazole core can be constructed through several established methods:

Reaction with β-Ketoesters: A one-pot, three-component Biginelli-type reaction involving a 2-aminobenzothiazole (B30445) derivative, an aldehyde, and a β-ketoester (like ethyl acetoacetate) can yield highly substituted 4H-pyrimido[2,1-b]benzothiazoles. doi.org These reactions can be promoted by various catalysts, including PdCl2, under microwave irradiation and solvent-free conditions. doi.org

Reaction with Alkynoic Acids: The conjugate addition of the imino nitrogen of a 2-aminobenzothiazole to an alkynoic acid (such as phenylpropiolic acid), followed by cyclization, affords 2H-pyrimido[2,1-b]benzothiazol-2-ones. This reaction is typically performed by refluxing the components in a solvent like butanol.

Reaction with Arylglyoxals and 1,3-Dicarbonyls: A three-component reaction of 2-aminobenzothiazole, an arylglyoxal, and a 1,3-dicarbonyl compound (like Meldrum's acid or dimedone) in acetic acid provides an efficient route to various pyrimido[2,1-b] Current time information in Bangalore, IN.benzothiazole derivatives. arkat-usa.org

The following table presents examples of pyrimidobenzothiazole structures that can be synthesized from the 2-amino-6-methoxybenzothiazole intermediate, which itself is derived from this compound.

Reagents for Second StepProduct Name ExampleGeneral Fused StructureSynthetic Approach
Pyridine 2-aldehyde, Ethyl acetoacetateEthyl 8-methoxy-2-methyl-4-(pyridin-2-yl)-4H-benzo doi.orgarkat-usa.orgthiazolo[3,2-a]pyrimidine-3-carboxylatePyrimidobenzothiazole structure 1Biginelli-type Reaction doi.org
Phenylpropiolic acid8-Methoxy-4-phenyl-2H-pyrimido[2,1-b]benzothiazol-2-onePyrimidobenzothiazole structure 2Conjugate Addition-Cyclization
4-Methylphenylglyoxal, Meldrum's acid8-Methoxy-2-(4-methylbenzoyl)-4H-benzo doi.orgarkat-usa.orgthiazolo[3,2-a]pyrimidin-4-onePyrimidobenzothiazole structure 3Three-Component Reaction arkat-usa.org

Direct cyclization from 2-halobenzothiazoles can also occur, although they may lead to isomeric products. For instance, reactions with certain nucleophiles can form benzo[d]imidazo[5,1-b]thiazoles instead of the pyrimido[2,1-b]benzothiazole skeleton, highlighting the distinct reaction pathways dictated by the nature of the C2-substituent (bromo vs. amino). researchgate.net

Structure Activity Relationship Sar Studies of Benzothiazole Derivatives

Impact of Substituents on Biological Activity

The methoxy (B1213986) (-OCH3) group, an electron-donating group, at the C-6 position of the benzothiazole (B30560) ring has been shown to be a key determinant of biological activity in several studies. jchemrev.com Its presence can enhance the lipophilicity of the compound, potentially facilitating its passage through cell membranes. evitachem.com The methoxy group can also influence the binding affinity of the molecule to specific receptors or enzymes. For instance, the presence of a methoxy group has been associated with enhanced anti-inflammatory and analgesic properties in some benzothiazole derivatives. jchemrev.com In the context of antimicrobial activity, derivatives of 2-amino-6-methoxybenzothiazole (B104352) have been synthesized and evaluated for their potential against various pathogens. nih.govyok.gov.tr

The substitution of a bromine atom at the C-2 position of the benzothiazole nucleus significantly impacts its chemical reactivity and biological profile. cymitquimica.com Bromine is an electron-withdrawing group and a good leaving group, making the C-2 position susceptible to nucleophilic substitution reactions. This reactivity is often exploited in the synthesis of a wide array of 2-substituted benzothiazole derivatives with diverse pharmacological applications. lookchem.com SAR studies have indicated that the presence of a bromo substituent can enhance the anti-inflammatory and analgesic effects of certain benzothiazole-based compounds. jchemrev.com

Role of Methoxy Group at C-6

SAR in Specific Pharmacological Classes

The strategic modification of the benzothiazole scaffold has led to the development of derivatives with specific pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. jchemrev.comevitachem.com

Benzothiazole derivatives have emerged as a promising class of anticancer agents, with their mechanism of action often linked to the inhibition of various kinases and other cellular targets involved in tumor growth and proliferation. nih.govresearchgate.nettandfonline.com Some derivatives have shown effectiveness against hypoxic tumors, which are notoriously resistant to conventional therapies. researchgate.netresearchgate.net

SAR studies have revealed that the substitution pattern on the benzothiazole ring is critical for anticancer activity. For example, certain 2-arylaminobenzothiazole derivatives have demonstrated potent cytotoxic activity against various cancer cell lines. nih.gov The presence of specific substituents can enhance the pro-apoptotic activity of these compounds. nih.gov Notably, some substituted phenylamino-based methoxybenzothiazole derivatives have shown significant cytotoxicity against HeLa cell lines. nih.govtandfonline.com

Table 1: Anticancer Activity of Selected Benzothiazole Derivatives

Compound Cancer Cell Line Activity Reference
Substituted phenylamino (B1219803) based methoxybenzothiazole HeLa IC50 = 0.5 ± 0.02 µM nih.govtandfonline.com
Substituted phenylamino based methoxy methylbenzothiazole HeLa IC50 = 0.6 ± 0.29 µM nih.govtandfonline.com

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The benzothiazole nucleus is a key pharmacophore in the development of new antimicrobial and antifungal agents. jchemrev.comyok.gov.trcymitquimica.com Derivatives of 2-Bromo-6-methoxybenzothiazole have been investigated for their potential to combat various bacterial and fungal strains. cymitquimica.com The introduction of different functional groups onto the benzothiazole scaffold allows for the modulation of antimicrobial potency and spectrum of activity. jchemrev.com

For instance, a series of novel 4-thiazolidinone (B1220212) derivatives containing 2-amino-6-methoxybenzothiazole have been synthesized and screened for their antimicrobial activity. nih.gov While many of these compounds exhibited modest activity, some showed significant potency against specific strains like Escherichia coli and the fungus Candida albicans. nih.gov Similarly, derivatives of 2-(substituted amino)-N-(6-substituted-1,3-benzothiazol-2-yl) acetamide (B32628) have been synthesized and evaluated, with some compounds demonstrating good antimicrobial potential with low minimum inhibitory concentrations (MIC) against both Gram-positive and Gram-negative bacteria. researchgate.net

Table 2: Antimicrobial Activity of Selected Benzothiazole Derivatives

Compound Class Target Organism Activity Reference
4-Thiazolidinone derivatives of 2-amino-6-methoxybenzothiazole Escherichia coli Significant antibacterial activity nih.gov
4-Thiazolidinone derivatives of 2-amino-6-methoxybenzothiazole Candida albicans Potent antifungal activity nih.gov

MIC: Minimum Inhibitory Concentration, the lowest concentration of a chemical which prevents visible growth of a bacterium or bacteria.

Benzothiazole derivatives have demonstrated significant potential as anti-inflammatory and analgesic agents. jchemrev.comderpharmachemica.com The mechanism of action is often attributed to the inhibition of inflammatory mediators. jchemrev.comevitachem.com SAR studies have been instrumental in identifying the structural features that contribute to these properties.

The presence of electron-releasing groups, such as a methoxy group at the C-6 position, has been associated with beneficial effects on inflammation and pain. jchemrev.com Furthermore, the introduction of a bromo substituent has been shown to increase the anti-inflammatory and analgesic effects in some benzothiazole-based compounds. jchemrev.comjchemrev.com Certain benzothiazole derivatives have exhibited anti-inflammatory activity comparable to standard drugs. evitachem.com

Table 3: Mentioned Compounds

Compound Name
This compound
2-amino-6-methoxybenzothiazole
Substituted phenylamino based methoxybenzothiazole
Substituted phenylamino based methoxy methylbenzothiazole
Pyrimidine (B1678525) based carbonitrile benzothiazole derivative
4-thiazolidinone derivatives of 2-amino-6-methoxybenzothiazole

Antidiabetic and Antiviral Applications

The benzothiazole scaffold is a recurring motif in compounds investigated for a wide range of therapeutic applications, including as antidiabetic and antiviral agents. heteroletters.org The substitution pattern on the benzothiazole ring system is a critical determinant of biological activity. researchgate.net For instance, the presence of a methoxy group, as seen in this compound, has been noted in derivatives showing anti-inflammatory and antioxidant properties, which can be relevant in the context of diabetes. jchemrev.com

While direct studies on the antidiabetic or antiviral activity of this compound are not extensively detailed in the provided search results, the broader class of benzothiazole derivatives has shown promise. For example, some benzothiazole derivatives have been investigated for their antidiabetic properties. researchgate.netyok.gov.tr The structural features of these molecules, including the presence and position of substituents like methoxy groups, are crucial for their therapeutic potential. heteroletters.org

Anthelmintic Activity

Derivatives of 6-methoxybenzothiazole (B1296504) have been the subject of research for their anthelmintic properties. nih.govrsc.org In the pursuit of new anthelmintic agents, researchers have synthesized and evaluated a series of substituted 6-methoxybenzothiazole-2-carbamates. nih.gov These studies aim to develop compounds that can overcome resistance to existing drugs and exhibit enhanced metabolic stability. nih.gov

One study focused on designing compounds that would be resistant to metabolic inactivation through 6-hydroxylation and subsequent conjugation reactions. nih.gov The investigation revealed that the nature of the substituent at the 6-position of the benzothiazole ring significantly influences the anthelmintic activity. nih.gov For example, a derivative, methyl 6-[(5-(4-bromophenacylsulfanyl)- google.combyu.edu-oxadiazol-2-yl)methoxy]benzothiazole-2-carbamate (Compound 24), demonstrated an effect equivalent to the reference drug oxyclozanide (B1678079) at a concentration of 80 μg mL–1. nih.gov The presence of a p-bromophenacyl group in this compound was suggested to contribute to its high activity. nih.gov

The structure-activity relationship (SAR) analysis indicated that electron-withdrawing substituents on the phenacyl group, such as in the case of halogenated compounds, can enhance the anthelmintic effect. nih.gov Conversely, other synthesized carbamates showed lower activity compared to the reference drug, highlighting the importance of the specific substitution pattern for biological efficacy. nih.gov

Neurological Applications (e.g., Tau Protein Probes, Alzheimer's Disease)

Benzothiazole derivatives have emerged as a significant class of compounds in the context of neurological disorders, particularly Alzheimer's disease. researchgate.net Research has focused on their potential as neuroprotective agents and as probes for detecting pathological protein aggregates like tau.

Derivatives of this compound have been investigated for their ability to inhibit 17β-hydroxysteroid dehydrogenase type 10 (17β-HSD10), an enzyme implicated in the pathophysiology of Alzheimer's disease. Specifically, novel benzothiazole-based ureas have been synthesized and evaluated as inhibitors of this enzyme. mdpi.com One such derivative, 1-(3-Bromo-4-hydroxyphenyl)-3-(6-methoxybenzo[d]thiazol-2-yl)urea, was synthesized from a 6-methoxybenzothiazole-2-amine precursor. mdpi.com

Furthermore, this compound itself is a key intermediate in the synthesis of imaging agents for beta-amyloid plaques, another hallmark of Alzheimer's disease. google.com It has also been used in the development of compounds for imaging tau protein aggregates. google.comnih.gov The synthesis of these imaging agents often involves the reaction of this compound with other chemical entities. google.com

Computational Approaches in SAR Elucidation

Computational methods are indispensable tools in modern drug discovery, providing insights into the structure-activity relationships of potential therapeutic compounds. byu.edu

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are frequently employed to understand the interactions between benzothiazole derivatives and their biological targets. nih.gov These computational techniques help in rationalizing the observed biological activities and in designing new compounds with improved properties. nih.gov

In the context of anthelmintic benzothiazole carbamates, molecular modeling was used to examine the electronic and hydrophilic-lipophilic properties of the synthesized compounds. nih.gov For the most active compound, which featured a p-bromophenacylsulfanyloxadiazolyl moiety, modeling revealed that the oxadiazole ring created a new center for charge distribution. nih.gov The bromine atom was also found to impart a high degree of lipophilicity, which was suggested to be responsible for better transport properties and enhanced activity. nih.gov

Docking studies have also been performed on benzothiazole derivatives to predict their binding modes with target enzymes. For instance, docking studies were conducted to understand the interactions of novel 6-methoxybenzothiazole-piperazine derivatives with the DNA gyrase subunit B of S. aureus. yok.gov.trnih.gov These studies can help in designing new compounds with potentially improved inhibitory activity. nih.gov

Prediction of Binding Affinities and Pharmacophore Mapping

Predicting the binding affinities of ligands to their target receptors and identifying the key chemical features required for biological activity are crucial aspects of drug design. Pharmacophore mapping is a powerful tool for this purpose. nih.gov

For a series of anthelmintic 6-methoxybenzothiazole-2-carbamates, pharmacophore mapping was performed using a set of active compounds. nih.gov The resulting pharmacophore model identified five common features: one hydrogen-bond donor, one hydrogen-bond acceptor, two hydrophobic features, and one aromatic center. nih.gov This model was validated using known anthelmintic drugs and was found to have high accuracy. nih.gov The central benzothiazole ring was found to fit a lipophilic group in the model, and the 2-methyl carbamate (B1207046) fragment was deemed essential for activity, with its NH and carbonyl groups acting as hydrogen-bond donors and acceptors, respectively. nih.gov

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

The evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical phase in the drug discovery and development process. For benzothiazole derivatives, understanding these pharmacokinetic and toxicological parameters is essential to predict a compound's in vivo behavior and potential for clinical success. While specific experimental ADMET data for this compound are not extensively available in the public domain, in silico predictive models and studies on analogous structures provide significant insights into its likely profile. These computational tools assess a molecule's potential for oral bioavailability, distribution across biological barriers, metabolic stability, and various forms of toxicity.

Research Findings from In Silico Studies

Computational ADMET predictions for various series of benzothiazole derivatives have been reported in the scientific literature, offering a valuable framework for structure-activity relationship (SAR) analysis. These studies help in prioritizing lead compounds and identifying potential liabilities early in the drug discovery pipeline. ymerdigital.combiointerfaceresearch.com

For instance, in silico analysis of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole (B1194373) derivatives showed that most compounds exhibited good predicted human intestinal absorption (HIA), with some reaching over 86%. nih.govnih.gov Furthermore, these compounds were generally predicted to adhere to Lipinski's rule of five, suggesting favorable drug-like properties. nih.govnih.gov In another study on benzothiazole-thiazole hybrids, ADME properties such as central nervous system (CNS) activity, aqueous solubility (QPlogS), and blood-brain barrier permeability (QPlogBB) were calculated to assess their drug-likeness. biointerfaceresearch.com

Studies on benzothiazole amide-functionalized imidazolium (B1220033) ionic liquids also included in silico pharmacokinetic predictions. Many of these compounds showed high predicted gastrointestinal absorption. mdpi.com However, they were not predicted to cross the blood-brain barrier, which can be a desirable property for peripherally acting agents. mdpi.com

The toxicity profile of benzothiazole derivatives is a significant area of investigation. Generally, benzothiazoles have been reported to be potential dermal sensitizers and respiratory tract irritants. nih.govacs.org Toxicological evaluations, including mutagenicity and genotoxicity assays, are crucial. For example, a study on certain benzothiazole-piperazine derivatives found one compound to be mutagenic in the Ames test, while another was non-mutagenic and non-genotoxic, highlighting how small structural changes can significantly impact the safety profile. dergipark.org.tr

The following tables summarize in silico ADMET predictions for representative benzothiazole derivatives from various research studies. This data provides a basis for inferring the potential ADMET characteristics of this compound by comparing its structural features—a bromo substituent at position 2 and a methoxy group at position 6—with the analyzed compounds.

Table 1: Predicted Physicochemical and Absorption Properties of Benzothiazole Derivatives

This table presents key physicochemical descriptors and predicted absorption parameters for a selection of benzothiazole analogs from computational studies. These parameters are crucial in determining the oral bioavailability of a compound.

This is an interactive table. You can sort and filter the data by clicking on the column headers.

Compound ID Molecular Weight ( g/mol ) logP Water Solubility (logS) Human Intestinal Absorption (%)
BTZ-AC 225.24 2.15 -3.5 Good
BTZ-M 194.23 2.50 -2.8 Good
Compound 4 343.18 3.20 -4.1 86.77
Compound 22 450.41 4.51 -5.2 81.75

| Compound B25 | 412.48 | 4.89 | -5.9 | High |

Data sourced from multiple in silico studies. ymerdigital.comnih.govmdpi.comtandfonline.com

Table 2: Predicted Distribution and Metabolism Properties of Benzothiazole Derivatives

This table details the predicted distribution characteristics, such as blood-brain barrier (BBB) penetration, and metabolic properties, including interactions with key cytochrome P450 (CYP) enzymes.

This is an interactive table. You can sort and filter the data by clicking on the column headers.

Compound ID BBB Permeant P-gp Substrate CYP1A2 Inhibitor CYP2C19 Inhibitor CYP3A4 Inhibitor
BTZ-AC Yes No Yes Yes No
BTZ-M Yes No Yes No No
Compound 22 No No Yes Yes Yes
Compound 5d No Yes No No No

| Compound B25 | No | No | Yes | Yes | Yes |

Data sourced from multiple in silico studies. ymerdigital.commdpi.comtandfonline.commdpi.com

Table 3: Predicted Toxicity Profile of Benzothiazole Derivatives

This table outlines the predicted toxicity risks for selected benzothiazole derivatives based on computational models. These predictions cover various endpoints, including mutagenicity and carcinogenicity.

This is an interactive table. You can sort and filter the data by clicking on the column headers.

Compound ID Ames Mutagenicity Carcinogenicity (Mouse) Skin Sensitization
Benzothiazole Positive Positive Yes
2-Aminobenzothiazole (B30445) Positive Positive Yes
2-Hydroxybenzothiazole Negative No Data Yes
BTZ-AC Low Risk Low Risk Moderate

| BTZ-M | Low Risk | Low Risk | Moderate |

Data based on general toxicity profiles of the benzothiazole class and specific in silico predictions. ymerdigital.comnih.govacs.orgresearchgate.net

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of 2-Bromo-6-methoxybenzothiazole.

¹H-NMR: Proton NMR spectra provide information on the chemical environment of hydrogen atoms in the molecule. In a study, the ¹H-NMR spectrum of this compound in carbon tetrachloride (CCl₄) showed a singlet at 3.81 ppm corresponding to the three protons of the methoxy (B1213986) group (-OCH₃). tandfonline.com The aromatic protons appeared as a doublet of doublets at 6.94 ppm (J=3 and 8 Hz), a doublet at 7.12 ppm (J=3 Hz), and a doublet at 7.75 ppm (J=8 Hz). tandfonline.com Another study of a derivative reported a multiplet for the aromatic protons between δ 6.8-7.5 ppm and a singlet for the methoxy protons at δ 3.6-3.8 ppm. orientjchem.org

¹³C-NMR: Carbon-13 NMR is instrumental in defining the carbon framework of the molecule. While specific ¹³C NMR data for this compound is not detailed in the provided results, related structures show predictable shifts. For instance, in a derivative, the methoxy carbon appears at 55.57 ppm. yok.gov.tr Aromatic carbons and the carbons of the thiazole (B1198619) ring typically resonate in the region of 104-158 ppm. yok.gov.trrsc.org

2D NMR (COSY, HMBC, HSQC): While specific COSY, HMBC, and HSQC data for this compound were not found in the search results, these techniques are invaluable for unambiguously assigning proton and carbon signals, especially in complex derivatives. COSY would confirm the coupling between adjacent aromatic protons, while HSQC and HMBC would correlate proton signals with their directly attached and long-range coupled carbon atoms, respectively, confirming the substitution pattern on the benzothiazole (B30560) core.

Table 1: Representative ¹H-NMR Data for this compound and a Derivative

Compound Solvent Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment Reference
This compound CCl₄ 3.81 s - -OCH₃ tandfonline.com
6.94 dd 3 and 8 Aromatic H tandfonline.com
7.12 d 3 Aromatic H tandfonline.com
7.75 d 8 Aromatic H tandfonline.com
Derivative of this compound DMSO-d₆ 3.6-3.8 s - -OCH₃ orientjchem.org
6.8-7.5 m - Aromatic H orientjchem.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound. The IR spectrum, typically recorded using KBr pellets, reveals characteristic absorption bands. A key absorption is observed around 1600 cm⁻¹, which is attributed to the C=N stretching vibration within the thiazole ring. tandfonline.com Other significant peaks would include those for C-O stretching of the methoxy group and C-H vibrations of the aromatic ring and methyl group. For a derivative, a band at 1690 cm⁻¹ was assigned to the C=N group. orientjchem.org

Table 2: Key IR Absorption Bands for this compound and a Derivative

Compound Functional Group Absorption Band (cm⁻¹) Reference
This compound C=N 1600 tandfonline.com
Derivative of this compound C=N 1690 orientjchem.org

Mass Spectrometry (MS)

Mass spectrometry (MS) is a critical tool for determining the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

Electron Ionization (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass spectrum of this compound shows two characteristic molecular ion peaks of almost equal intensity at m/z 243 and 245. tandfonline.com This isotopic pattern is a definitive indicator of the presence of a single bromine atom (isotopes ⁷⁹Br and ⁸¹Br). tandfonline.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the molecular formula. While specific HRMS data for the parent compound was not available, it is a standard technique for purity validation of its derivatives.

Table 3: Mass Spectrometry Data for this compound

Technique m/z (relative intensity %) Assignment Reference
EI-MS 243 (98%) [M]⁺ (with ⁷⁹Br) tandfonline.com
245 (100%) [M]⁺ (with ⁸¹Br) tandfonline.com

Elemental Analysis

Elemental analysis provides the percentage composition of elements (C, H, N, S) in the compound, which is compared against the calculated theoretical values to verify its purity and empirical formula. For this compound (C₈H₆BrNOS), the calculated elemental composition is approximately C, 39.36%; H, 2.47%; and N, 5.74%. tandfonline.com Experimental findings from a study reported values of C, 39.10%; H, 2.44%; and N, 5.71%, which are in close agreement with the theoretical values. tandfonline.com Another study on a derivative also showed good correlation between calculated and found values. orientjchem.org

Table 4: Elemental Analysis Data for this compound

Element Calculated (%) Found (%) Reference
C 39.36 39.10 tandfonline.com
H 2.47 2.44 tandfonline.com
N 5.74 5.71 tandfonline.com

Chromatographic Techniques (TLC, HPLC, RRLC-ESI-MS)

Chromatographic methods are essential for monitoring reaction progress, purifying the compound, and assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method used to monitor the progress of chemical reactions involving this compound. jetir.orggoogle.com For instance, in the synthesis of a derivative, TLC on silica (B1680970) gel plates was used to track the reaction, with spots visualized under UV light. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a more sophisticated technique for the purification and purity assessment of this compound and its derivatives. google.comchemicalbook.comwhsysbio.net It is particularly useful when dealing with mixtures of closely related compounds, such as mono- and di-brominated products, which may have identical TLC profiles. google.com

RRLC-ESI-MS: Rapid Resolution Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry is a powerful analytical tool that combines the separation capabilities of LC with the detection power of MS. This technique would be highly effective for the analysis of complex mixtures containing this compound and its derivatives, providing both retention time and mass-to-charge ratio information.

UV-Visible Spectroscopy and DNA Interaction Studies

UV-Visible spectroscopy is used to study the electronic transitions within the molecule and can be employed to investigate its interactions with biological macromolecules like DNA.

Derivatives of 2-amino-6-methoxybenzothiazole (B104352) have been investigated for their DNA binding properties. researchgate.netdergipark.org.tr UV-Vis titration experiments are performed by monitoring the changes in the absorption spectrum of the compound upon the addition of increasing concentrations of DNA. dergipark.org.trmdpi.com Hypochromism (a decrease in absorbance) and bathochromism (a red shift in the absorption maximum) are often indicative of intercalative binding, where the molecule inserts itself between the base pairs of the DNA double helix. researchgate.netdergipark.org.tr For example, a Schiff base derivative of 2-amino-6-methoxybenzothiazole was shown to bind to Calf Thymus DNA (CT-DNA) via an intercalative mode. researchgate.netdergipark.org.tr

Q & A

Q. Alternative Routes :

  • Electrosynthesis : A bromine-free method using sodium bromide (NaBr) in an electrochemical cell under acidic conditions (e.g., H₂SO₄) reduces toxicity and improves scalability .

Basic: What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should researchers observe?

Methodological Answer:
Characterization requires a multi-technique approach:

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Look for singlet peaks at δ 3.65 ppm (NH₂) and δ 6.81 ppm (aromatic protons adjacent to bromine) .
  • ¹³C NMR : Methoxy groups appear at ~55 ppm; aromatic carbons adjacent to bromine show deshielding (δ 120–130 ppm).

Infrared (IR) Spectroscopy :

  • Peaks at ~1595 cm⁻¹ (C=N stretching), ~3034 cm⁻¹ (Ar–C–H), and ~3325 cm⁻¹ (N–H) confirm the benzothiazole core .

UV-Vis Spectroscopy :

  • A λₘₐₓ at 276.5 nm in ethanol corresponds to π→π* transitions in the aromatic system .

Mass Spectrometry :

  • Molecular ion [M+H]⁺ at m/z 229.09 (C₇H₅N₂SBr) confirms molecular weight .

Advanced Validation : Single-crystal X-ray diffraction resolves structural ambiguities, such as dihedral angles between aromatic rings (e.g., 4.87° deviation in benzothiazole planes) .

Advanced: How can researchers optimize the synthesis of this compound to reduce reliance on hazardous reagents like liquid bromine?

Methodological Answer:
To minimize bromine use:

Electrochemical Bromination :

  • Replace Br₂ with NaBr in an H₂SO₄ electrolyte. Apply a constant current (e.g., 10 mA/cm²) to generate Br⁺ ions in situ, achieving comparable yields (75–80%) with reduced toxicity .

Microwave-Assisted Synthesis :

  • Irradiate the reaction mixture (e.g., ethanol solvent) at 130°C for 45 minutes to accelerate cyclization and reduce by-product formation .

Catalytic Bromination :

  • Use N-bromosuccinimide (NBS) with a catalytic Lewis acid (e.g., FeCl₃) under mild conditions (50°C, 6 hours) to improve regioselectivity .

Key Metrics : Monitor reaction progress via TLC (Rf ~0.68 in ethyl acetate/hexane) and optimize stoichiometry using Design of Experiments (DoE) .

Advanced: What strategies are effective in resolving contradictions in spectroscopic data when characterizing novel benzothiazole derivatives?

Methodological Answer:
Address discrepancies using:

Cross-Validation :

  • Compare NMR data with computational predictions (e.g., DFT calculations for ¹³C chemical shifts).

High-Resolution Mass Spectrometry (HRMS) :

  • Resolve ambiguous molecular ion peaks (e.g., C₇H₅N₂SBr requires m/z 229.09; deviations >0.005 suggest impurities) .

Variable Temperature NMR :

  • Detect dynamic processes (e.g., tautomerism) by analyzing spectral changes at different temperatures.

Crystallographic Analysis :

  • Single-crystal X-ray diffraction resolves structural ambiguities, such as bond-length anomalies (e.g., C–Br bond ~1.89 Å) .

Case Study : Conflicting IR peaks for NH₂ groups may arise from hydrogen bonding; D₂O exchange experiments can confirm proton mobility .

Advanced: What are the methodological considerations for evaluating the pharmacological potential of this compound derivatives in drug discovery?

Methodological Answer:

Structure-Activity Relationship (SAR) Studies :

  • Modify substituents (e.g., replace bromine with fluorine) and test against target enzymes (e.g., urease inhibition assays) .

In Vitro Screening :

  • Use cancer cell lines (e.g., SKBR-3, HepG2) to assess cytotoxicity via MTT assays. IC₅₀ values <10 µM indicate therapeutic potential .

Mechanistic Studies :

  • Conduct molecular docking (e.g., with HIV-1 protease or MAO-B enzymes) to predict binding affinity and selectivity .

Toxicity Profiling :

  • Evaluate acute toxicity in zebrafish models and hepatotoxicity in primary hepatocytes .

Data Interpretation : Correlate electronic properties (e.g., Hammett σ values of substituents) with bioactivity trends .

Basic: What safety protocols are essential when handling this compound during laboratory synthesis?

Methodological Answer:

Personal Protective Equipment (PPE) :

  • Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for bromine handling .

Waste Management :

  • Segregate halogenated waste in labeled containers for professional disposal. Avoid aqueous neutralization of brominated by-products .

Emergency Procedures :

  • For spills, absorb with vermiculite and treat with 5% sodium thiosulfate to neutralize residual bromine .

Storage :

  • Store in airtight, light-resistant containers at 2–8°C to prevent degradation .

Documentation : Maintain Safety Data Sheets (SDS) aligned with GHS Hazard Codes (e.g., H315 for skin irritation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-methoxybenzothiazole
Reactant of Route 2
Reactant of Route 2
2-Bromo-6-methoxybenzothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.